

An In-depth Technical Guide to Fmoc-Val-OSu: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

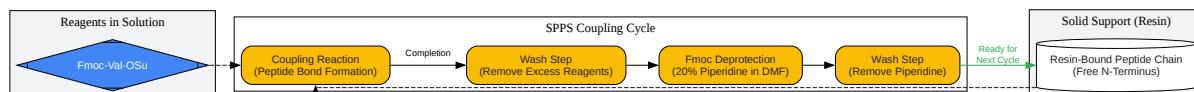
Compound Name: *Fmoc-val-osu*

Cat. No.: *B557352*

[Get Quote](#)

This guide provides a comprehensive overview of N- α -(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (**Fmoc-Val-OSu**), a critical reagent in peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and standardized protocols for its application.

Core Properties of Fmoc-Val-OSu


Fmoc-Val-OSu is an Fmoc-protected derivative of the amino acid valine, activated as an N-hydroxysuccinimide (NHS) ester.^{[1][2]} This activation makes the carboxyl group highly reactive toward the amine terminus of a growing peptide chain, facilitating efficient peptide bond formation.^[2] The key physicochemical properties are summarized below for experimental design and execution.

Identifier	Value	References
CAS Number	130878-68-1	[1] [2] [3] [4] [5] [6]
Molecular Weight	436.46 g/mol	[1] [7]
Alternate Molecular Weight Values	436.5 g/mol , 436.45 g/mol , 436.457 g/mol	[2] [4] [5] [6] [8]
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₆	[1] [2] [3] [4] [5] [7] [8]
Synonyms	N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester, N-Fmoc-L-valine N-succinimidyl ester	[1] [4] [9]
Purity	Typically ≥99% (as determined by HPLC)	[2] [3]
Storage Conditions	Inert atmosphere, 2-8°C	[9]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Val-OSu is a cornerstone reagent for introducing valine residues into a peptide sequence using the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[\[3\]](#) SPPS is a technique where a peptide chain is assembled step-by-step while anchored to an insoluble solid support (resin).[\[10\]](#)[\[11\]](#)

The use of **Fmoc-Val-OSu** is central to the "coupling" stage of the synthesis cycle. The Fmoc group provides temporary protection for the N-terminus, preventing unwanted side reactions.[\[10\]](#) This protecting group is celebrated for its mild deprotection conditions, typically using a base like piperidine, which are orthogonal to many other protecting groups used in peptide synthesis.[\[2\]](#) The pre-activated N-hydroxysuccinimide ester ensures a rapid and efficient coupling reaction, which minimizes the risk of racemization and maximizes the yield of the desired peptide.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS using **Fmoc-Val-OSu**. Quantities are based on a 1 g resin scale.

Materials:

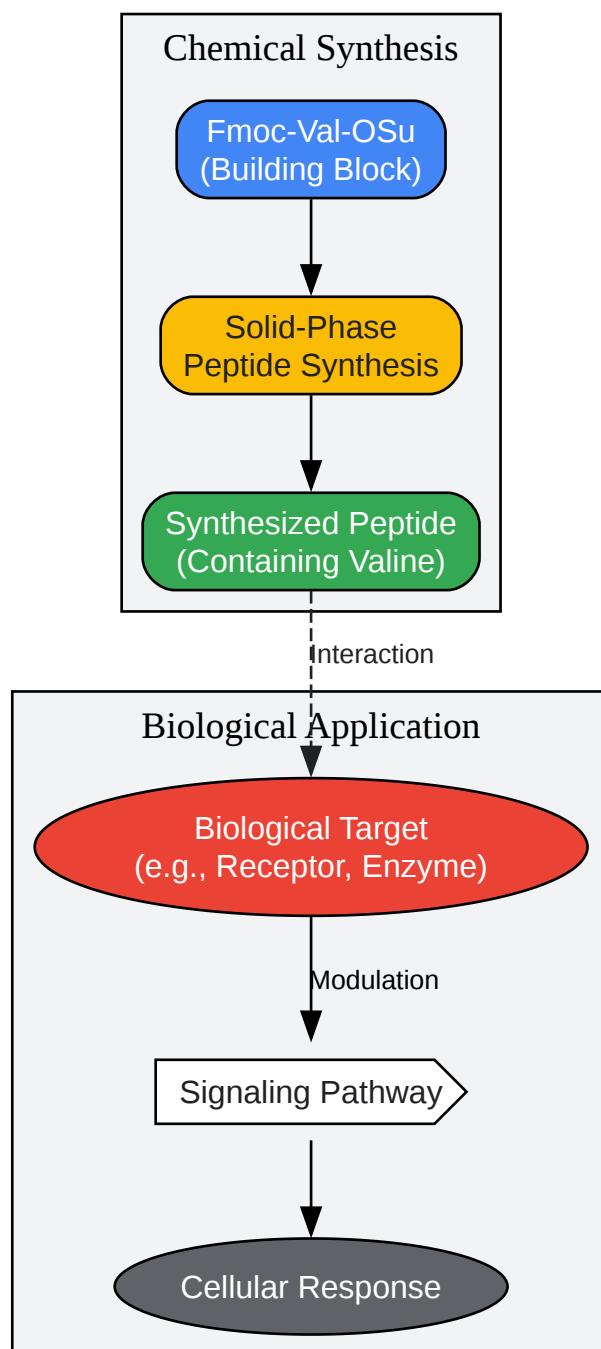
- Fmoc-protected peptide-resin
- **Fmoc-Val-OSu**
- Dimethylformamide (DMF)
- Deprotection solution: 20% (v/v) Piperidine in DMF
- DIPEA (N,N-Diisopropylethylamine) (optional, for neutralization)

Protocol 1: Resin Preparation

- Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin.[11]
- Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

- Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 3-5 minutes at room temperature.[11][12]
- Final Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc group removal.[12]
- Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and its byproducts.[11][12]


Protocol 3: Coupling of **Fmoc-Val-OSu**

- Activation (Dissolution): In a separate container, dissolve **Fmoc-Val-OSu** (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.
- Coupling Reaction: Add the **Fmoc-Val-OSu** solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[11]
- Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin test to detect any remaining free primary amines on the resin.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted **Fmoc-Val-OSu** and byproducts like N-hydroxysuccinimide. The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Applications

Fmoc-Val-OSu is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this reagent can have profound biological effects. The strategic incorporation of L-valine (or its D-isomer, D-valine) can influence a peptide's three-dimensional structure, stability, and binding affinity.[10]

This makes **Fmoc-Val-OSu** an indispensable tool for designing peptide-based therapeutics, enzyme inhibitors, receptor antagonists, and antimicrobial agents that can modulate various biological signaling pathways.[10]

[Click to download full resolution via product page](#)

From chemical reagent to biological modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Val-OSu | CAS#:130878-68-1 | Chemsoc [chemsrc.com]
- 7. Fmoc-Val-OSu, 130878-68-1, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 8. nbinno.com [nbinno.com]
- 9. 130878-68-1|Fmoc-Val-OSu|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-Val-OSu: Properties, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557352#fmoc-val-osu-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com